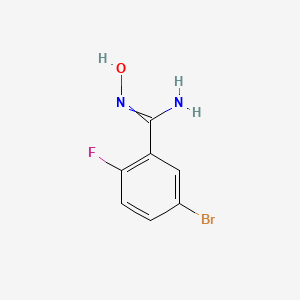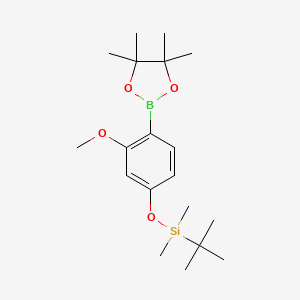
Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a trifluoromethylsulfonyloxy group, which imparts unique chemical properties, making it valuable for specific synthetic and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate typically involves the esterification of 3-chloro-4-(trifluoromethylsulfonyloxy)benzoic acid with ethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The trifluoromethylsulfonyloxy group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 3-chloro-4-(trifluoromethylsulfonyloxy)benzoic acid.
Reduction: Formation of compounds with reduced trifluoromethylsulfonyloxy groups.
Aplicaciones Científicas De Investigación
Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also participate in electron transfer reactions, affecting cellular pathways and biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(trifluoromethylsulfonyloxy)propionate
- Ethyl 4-chloro-3-(trifluoromethylsulfonyloxy)benzoate
- Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)phenylacetate
Uniqueness
Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability. The presence of both chloro and trifluoromethylsulfonyloxy groups enhances its potential for diverse chemical transformations and applications .
Propiedades
Fórmula molecular |
C10H8ClF3O5S |
|---|---|
Peso molecular |
332.68 g/mol |
Nombre IUPAC |
ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C10H8ClF3O5S/c1-2-18-9(15)6-3-4-8(7(11)5-6)19-20(16,17)10(12,13)14/h3-5H,2H2,1H3 |
Clave InChI |
ZAVRKTDPUMWMST-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride](/img/structure/B13958231.png)







![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)



